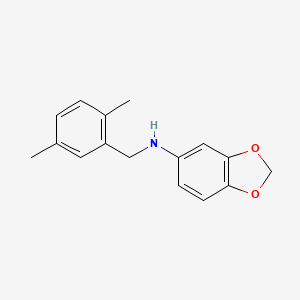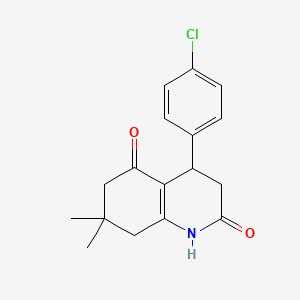![molecular formula C16H24N2O3 B5147385 4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol](/img/structure/B5147385.png)
4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol, also known as propofol, is a widely used anesthetic agent in clinical settings. It was first synthesized in 1977 by Dr. John B. Glen and his team at ICI Pharmaceuticals (now AstraZeneca) in the UK. Since then, propofol has become one of the most commonly used anesthetic agents due to its rapid onset and short duration of action.
作用機序
Propofol acts on the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of GABA in the brain. Propofol enhances the activity of the GABA-A receptor by increasing the opening of the channel, leading to hyperpolarization of the neuron and decreased excitability. This results in a state of unconsciousness and amnesia.
Biochemical and Physiological Effects
In addition to its effects on the GABA-A receptor, 4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol also has other biochemical and physiological effects. It has been shown to decrease cerebral blood flow and metabolic rate, which may contribute to its anesthetic properties. Propofol also has anti-inflammatory effects and has been shown to reduce oxidative stress in the brain.
実験室実験の利点と制限
Propofol has several advantages for use in scientific research. It has a rapid onset and short duration of action, which allows for precise control of the level of anesthesia. It also has a wide safety margin and is relatively easy to administer. However, 4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol has some limitations in laboratory experiments. It can be difficult to maintain a consistent level of anesthesia, and there may be individual differences in response to the drug.
将来の方向性
There are several areas of future research for 4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol. One area is the development of new formulations and delivery methods to improve the precision and safety of anesthesia. Another area is the study of the long-term effects of 4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol on cognitive function and brain health. Finally, there is ongoing research into the mechanisms of anesthesia and consciousness, which may lead to the development of new anesthetic agents with improved safety and efficacy.
Conclusion
In conclusion, 4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol is a widely used anesthetic agent with a complex mechanism of action. It has several advantages for use in scientific research, but also has some limitations. Ongoing research into the effects of 4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol on the brain and the mechanisms of anesthesia may lead to new insights and improved anesthetic agents in the future.
合成法
The synthesis of 4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol involves the reaction of 2,6-diisopropylphenol with propylene oxide to form 2,6-diisopropyl-1,4-dioxane-2,5-dione. This intermediate is then reacted with 4-(4-hydroxyphenyl)-1-piperazineethanol to form 4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol. The overall synthesis is shown below:
科学的研究の応用
Propofol has been extensively studied for its anesthetic properties in clinical settings. However, it has also been used in scientific research for its effects on the central nervous system. Propofol is known to induce a state of unconsciousness by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. This makes it a useful tool for studying the mechanisms of anesthesia and consciousness.
特性
IUPAC Name |
1-[4-[1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-12(17-6-8-18(9-7-17)13(2)19)10-14-4-5-15(20)16(11-14)21-3/h4-5,11-12,20H,6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCOKEKNDPCQIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)N2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(3,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5147302.png)
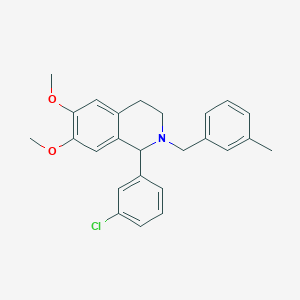
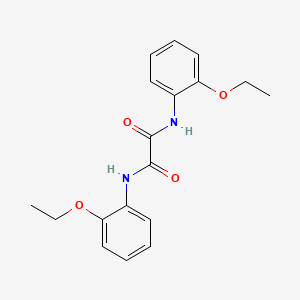
![2H,5'H-spiro[acenaphthylene-1,6'-diindeno[1,2-b:2',1'-e]pyridine]-2,5',7'(12'H)-trione](/img/structure/B5147327.png)
![3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5147332.png)

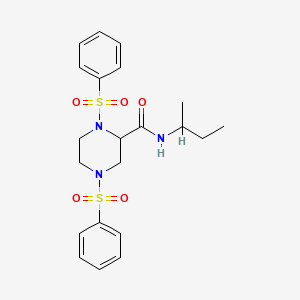
![2-chloro-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5147350.png)
![2-ethyl-3-(4-methoxyphenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5147352.png)
![ethyl N-[(3-methyl-1-benzofuran-2-yl)carbonyl]glycinate](/img/structure/B5147362.png)
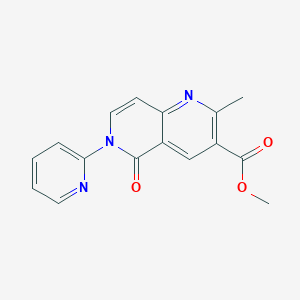
![2-(benzylthio)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5147402.png)
